![molecular formula C17H16N2O4S B2895134 7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-23-1](/img/structure/B2895134.png)
7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
Compounds with thieno[3,2-b]pyridine moieties, similar to the structure of interest, have been explored for their potential anti-inflammatory properties. For instance, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules for potential anti-inflammatory use, indicating the relevance of this scaffold in designing anti-inflammatory agents (Moloney, 2001).
Anticancer and Cytotoxic Applications
Research on pyrazole and pyrimidine derivatives, including the synthesis and characterization of compounds with potential cytotoxic activity against cancer cells, highlights the importance of thieno[3,2-b]pyridine derivatives in cancer research. For example, certain newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's potential in anticancer applications (Hassan, Hafez, & Osman, 2014).
Hypertensive Activity
A study on novel 1,2,4-oxadiazole heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety and related compounds expected to exhibit hypertensive activity underscores the versatility of thieno[3,2-b]pyridine derivatives in cardiovascular research. This suggests that modifications of the thieno[3,2-b]pyridine core can lead to compounds with significant biological activities, including potential applications in treating hypertension (Kumar & Mashelker, 2007).
Antimicrobial Applications
The synthesis and evaluation of new pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities demonstrate the potential of thieno[3,2-b]pyridine derivatives as antimicrobial agents. Such compounds have been tested in vitro for their antibacterial and antifungal activities, providing a basis for the development of new antimicrobial treatments (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Supramolecular Chemistry and Material Science
Investigations into the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provide insights into their conformational features and potential applications in material science. By altering substituents in the thieno[3,2-b]pyridine scaffold, significant differences in intermolecular interaction patterns can be observed, which is crucial for designing materials with specific properties (Nagarajaiah & Begum, 2014).
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may act through a variety of mechanisms, including receptor binding, enzyme inhibition, or modulation of ion channels .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to accurately summarize the biochemical pathways it may affect. Given its complex structure, it’s likely that it interacts with multiple pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might influence its activity .
properties
IUPAC Name |
7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-9-4-5-12(23-3)10(8-9)18-16(21)13-14(20)15-11(6-7-24-15)19(2)17(13)22/h4-8,20H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUDXJRGWILHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


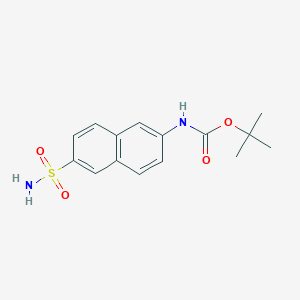
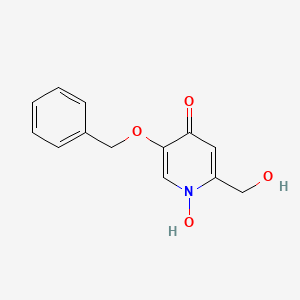
![1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2895057.png)


![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)
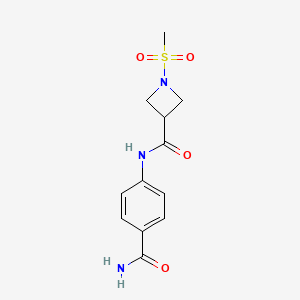
![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)
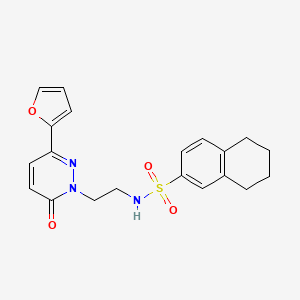

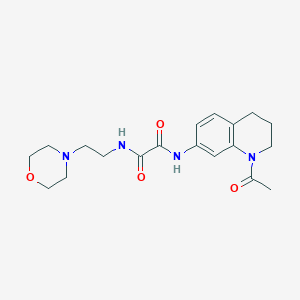

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)